

Pelitinib solubility and storage conditions

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Compound Focus: Pelitinib

CAS No.: 257933-82-7

Cat. No.: S547959

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Pelitinib Solubility & Storage Guide

Property	Details
Molecular Weight	467.92 g/mol [1]
Solubility in DMSO	13 mg/mL (27.78 mM) [1]
Solubility in Water	Insoluble [1]
Solubility in Ethanol	Insoluble [1]
Storage Condition	Refer to the certificate of analysis for specific lot recommendations; moisture-absorbing DMSO reduces solubility, so use fresh DMSO [1]
Purity (Example Batch)	99.49% [1]

Experimental Protocols

For researchers needing to verify solubility or work with **Pelitinib** in biological assays, here are key methodological details.

Solubility and Stock Preparation

- **Recommended Solvent: Dimethyl Sulfoxide (DMSO)** is the recommended solvent for preparing stock solutions [1].
- **Procedure: Pelitinib** can be dissolved in DMSO at a concentration of at least 13 mg/mL to create a stock solution. It is critical to use fresh, anhydrous DMSO to prevent moisture absorption, which can compromise solubility and compound stability. For cell culture work, this stock solution is then diluted thousands of times into the aqueous culture medium [1].

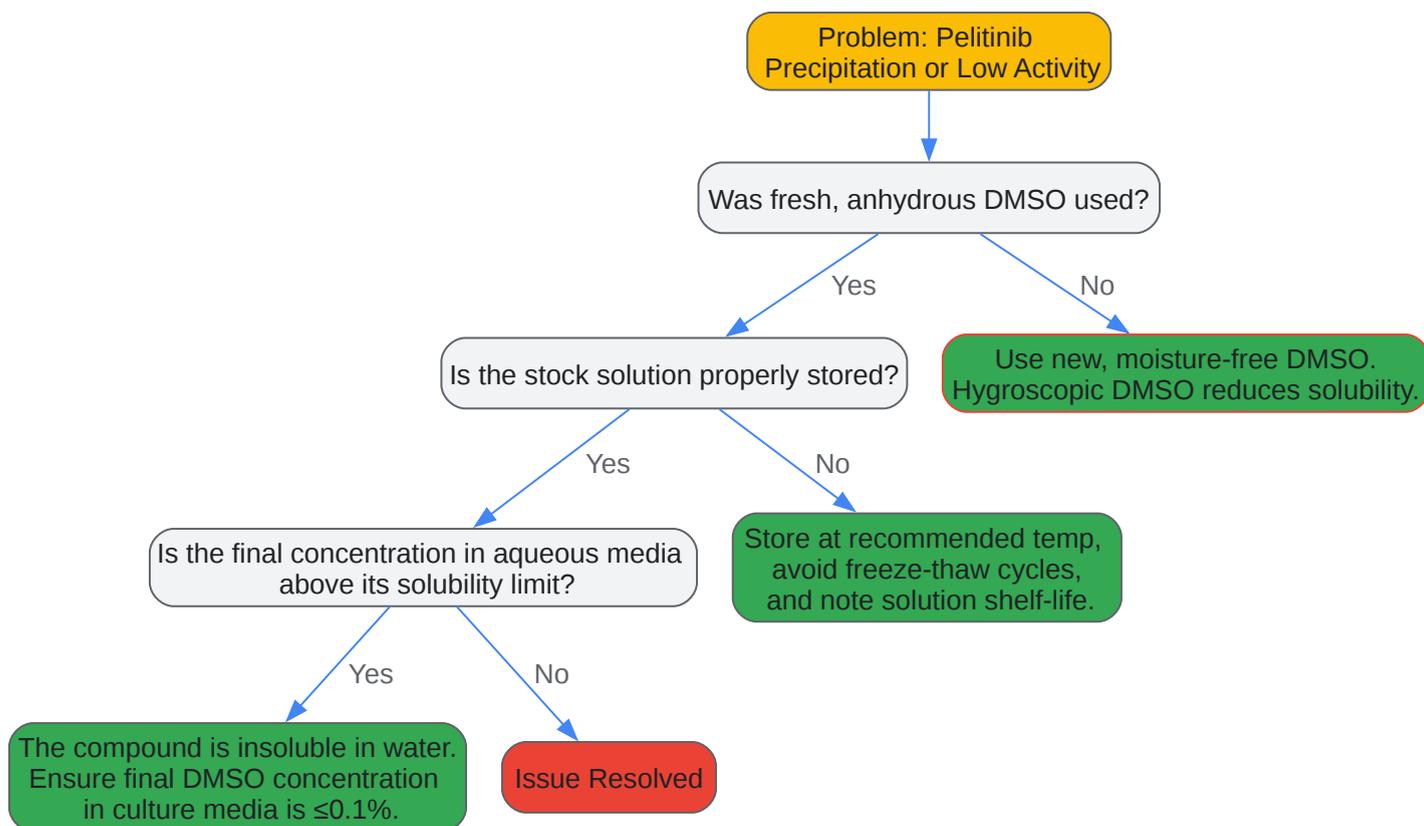
In Vitro Cell-Based Assay Example

The methodology below outlines how **Pelitinib**'s activity is typically measured in cell cultures, illustrating its application in a research setting [1].

- **Cell Lines:** Human epidermal carcinoma cells (A431), which overexpress EGFR, are commonly used.
- **Inhibition of EGFR Autophosphorylation:**
 - **Procedure:** Cells are treated with various concentrations of **Pelitinib** for a specific time (e.g., 2.75 hours), followed by stimulation with EGF (e.g., 100 ng/mL) for 15 minutes. Cells are then lysed, and the EGFR protein is immunoprecipitated from the lysate. The level of EGFR phosphorylation (activation) is measured using SDS-PAGE and immunoblotting with an anti-phosphotyrosine antibody [1].
 - **Data Analysis:** The IC50 value (the concentration that inhibits 50% of the signal) is calculated by densitometry of the blot bands. For **Pelitinib**, the IC50 for inhibiting EGFR autophosphorylation in A431 cells is **8.02 nM** [1].

Troubleshooting Common Issues

You can use the following workflow to diagnose and resolve common problems encountered when working with **Pelitinib**.



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Key Considerations for Researchers

- **Solvent Choice is Critical:** Since **Pelitinib** is insoluble in water, initial dissolution in a high-quality organic solvent like DMSO is a mandatory first step. Subsequent dilution into aqueous buffers or cell culture media will likely result in a non-aqueous solution, and the final DMSO concentration should be kept low (typically below 0.1-1%) to maintain cell viability [1] [2].
- **Verify Storage Specifications:** Always consult the Certificate of Analysis (CoA) provided with your specific batch of **Pelitinib** for precise storage temperature recommendations (-20°C or -80°C) and shelf-life, as these can vary [1].

- **General Solubility Enhancement:** For formulation scientists, if solubility beyond DMSO stock preparation is a barrier, techniques like **amorphous solid dispersions (ASDs)** created via **hot melt extrusion (HME)** or **lipid-based drug delivery systems (LBDDS)** are common industrial approaches to improve the solubility and bioavailability of poorly soluble compounds like **Pelitinib** [3].

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References

1. Pelitinib (EKB-569) | EGFR inhibitor | Mechanism [selleckchem.com]
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